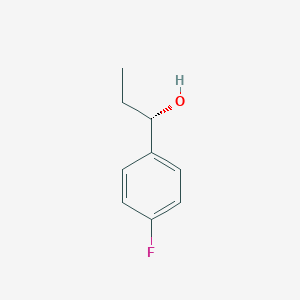

(1S)-1-(4-fluorophenyl)propan-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Production of 1s 1 4 Fluorophenyl Propan 1 Ol

Catalytic Asymmetric Synthesis of (1S)-1-(4-fluorophenyl)propan-1-ol

Catalytic asymmetric synthesis represents the most efficient and atom-economical approach to producing single-enantiomer compounds. For the synthesis of this compound, this predominantly involves the enantioselective reduction of 1-(4-fluorophenyl)propan-1-one, utilizing either transition metal complexes or small organic molecules as chiral catalysts.

Transition Metal-Catalyzed Asymmetric Reduction of Prochiral Ketones

Transition metal catalysis is a powerful tool for the asymmetric reduction of ketones. Complexes based on ruthenium, rhodium, and iridium, featuring chiral ligands, have been extensively developed. These methods include direct hydrogenation with molecular hydrogen (H₂) and transfer hydrogenation, which uses organic molecules as the hydrogen source.

Direct asymmetric hydrogenation involves the reaction of a prochiral ketone with high-pressure hydrogen gas in the presence of a chiral transition metal catalyst. The choice of metal and, critically, the structure of the chiral ligand are paramount in achieving high conversion and enantioselectivity.

Ruthenium catalysts, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a wide array of ketones. These systems typically consist of a ruthenium precursor, a chiral diphosphine ligand, and a chiral diamine ligand. The synergistic action of these chiral components creates a highly organized transition state that facilitates stereoselective hydride transfer from the ruthenium center to the ketone.

A common catalyst structure is RuCl₂[(R)-diphosphine][(R,R)-diamine]. The electronic and steric properties of the diphosphine ligand, such as BINAP and its derivatives, play a crucial role in the catalyst's activity and selectivity. While no catalyst is universally optimal for all ketones, careful selection of the ligand combination is key. researchgate.netresearchgate.net For the reduction of aryl ketones, complexes like RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] are exemplary, demonstrating the sophisticated architecture required for high enantioselection. nih.gov

Table 1: Representative Data for Ruthenium-Catalyzed Asymmetric Hydrogenation of an Analogous Aryl Ketone (Data for a closely related substrate, acetonaphthone, is presented to illustrate typical catalyst performance.)

| Catalyst System | Substrate | Solvent | Temp. (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| RuCl₂(dppb)(R,R-DPEN) | 1-Acetonaphthone | Propan-2-ol | 28 | 8 | >99 | 90 | researchgate.net |

| RuCl₂(dppe)(R,R-DPEN) | 1-Acetonaphthone | Propan-2-ol | 28 | 8 | 15 | 92 | researchgate.net |

This table is for illustrative purposes with an analogous substrate due to the lack of specific published data for 1-(4-fluorophenyl)propan-1-one under these exact conditions.

While ruthenium catalysts are prominent, complexes of rhodium and iridium also serve as powerful catalysts for asymmetric hydrogenation. Iridium catalysts, in particular, have shown exceptional activity for substrates that are challenging for other metals. researchgate.netnih.govrsc.org For instance, iridium complexes with tridentate ligands have been successfully used in the asymmetric hydrogenation of α-fluoro ketones via a dynamic kinetic resolution strategy, affording chiral β-fluoro alcohols with high enantiomeric and diastereomeric selectivities under mild conditions. rsc.orgic.ac.uk This approach highlights the capability of iridium catalysts to effectively differentiate between hydrogen and the similarly sized fluorine atom, a significant challenge in asymmetric catalysis.

Rhodium catalysts, often paired with chiral phosphine (B1218219) ligands, are also effective, although they are frequently associated with the asymmetric hydrogenation of olefins or with transfer hydrogenation processes. nih.govrsc.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, avoiding the need for high-pressure hydrogen gas. Instead, it uses readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture. kanto.co.jp Ruthenium complexes of the type [RuCl₂(p-cymene)]₂ combined with chiral ligands, such as N-sulfonated diamines (e.g., TsDPEN) or chiral amino alcohols, are the most widely used and effective catalysts for this transformation. kanto.co.jpsigmaaldrich.comresearchgate.net

Catalyst systems generated in situ from [RuCl₂(p-cymene)]₂ and ligands derived from amino acids, like L-prolinamide, are capable of reducing aryl ketones to the corresponding (R)-alcohols with high enantioselectivity. kanto.co.jp The combination of [RuCl₂(p-cymene)]₂ with chiral β-amino alcohols has also been studied extensively, yielding chiral secondary alcohols in excellent yields and with moderate to high enantioselectivities. researchgate.netdoaj.org Research on para-substituted α-fluoroacetophenones has shown that catalysts like Ru-TsDPEN can achieve high enantiomeric excess (up to 97.5%) in a formic acid/triethylamine system. researchgate.net

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Analogous Aryl Ketones

| Catalyst System | Substrate | H-Source | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | 4-Chloroacetophenone | HCOOH/NEt₃ | 95 | 94 (S) | rsc.org |

| [RuCl₂(p-cymene)]₂ / (1S,2S)-TsDPEN | Acetophenone (B1666503) | HCOOH/NEt₃ | 99 | 97 (R) | sigmaaldrich.com |

| [RuCl₂(mesitylene)]₂ / (R,R)-TsDPEN | 4-Fluoroacetophenone | HCOOH/NEt₃ | >99 | 97.5 (S) | researchgate.net |

| [RuCl₂(p-cymene)]₂ / L-Prolinamide | α-Tetralone | 2-Propanol/KOH | - | 93 (R) | kanto.co.jp |

Enantioselective Hydrogenation of 1-(4-fluorophenyl)propan-1-one

Organocatalytic Approaches to Chiral Alcohol Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. For the reduction of prochiral ketones, several classes of organocatalysts have been developed. rsc.org

One of the most prominent examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. These catalysts activate borane (B79455) (BH₃) as the reducing agent and coordinate to the ketone's carbonyl group, creating a rigid, pre-organized transition state. This conformation allows for highly enantioselective, intramolecular hydride delivery to one face of the ketone, yielding the chiral alcohol with high predictability and enantiomeric excess. ic.ac.ukresearchgate.net The stereochemical outcome can be reliably predicted based on the catalyst's stereochemistry. Other classes of organocatalysts for ketone reduction include those based on BINOL, hydroxyamides, and phosphoric acids. rsc.org

While widely applicable, specific research applying these organocatalytic methods to 1-(4-fluorophenyl)propan-1-one is not extensively documented in readily available literature. However, the well-established reliability of methods like the CBS reduction for a broad range of aryl ketones suggests its potential applicability for the synthesis of this compound.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs), particularly those derived from BINOL with bulky substituents at the 3,3'-positions, have proven to be highly effective Brønsted acid catalysts for a wide array of enantioselective transformations. libretexts.orgbeilstein-journals.org These catalysts function as bifunctional entities, possessing both a Brønsted acidic site and a Lewis basic site, which allows for precise control over the stereochemical outcome of a reaction. libretexts.orgresearchgate.net The substituents at the 3,3'-positions are critical for creating a well-defined chiral environment that dictates the facial selectivity of the reaction. libretexts.org

In the context of synthesizing chiral alcohols, CPAs can catalyze the asymmetric addition of various nucleophiles to prochiral substrates. For instance, they have been successfully employed in the atroposelective synthesis of axially chiral compounds, demonstrating their ability to control complex stereochemistry. beilstein-journals.orgresearchgate.net While direct CPA-catalyzed synthesis of this compound from a specific precursor is not extensively detailed in the provided results, the principles of CPA catalysis are highly relevant. A plausible strategy would involve the asymmetric reduction of 4'-fluoropropiophenone (B1329323), where the CPA would protonate and activate the ketone, while the chiral counterion directs the approach of a hydride source (e.g., a Hantzsch ester) to one of the enantiotopic faces of the carbonyl group. libretexts.org This methodology has been successfully applied to the reduction of various ketimines and ketones, achieving high yields and enantioselectivities. libretexts.org

| Catalyst Type | Key Features | Relevant Applications |

| Chiral Phosphoric Acids (CPAs) | Bifunctional (Brønsted acid, Lewis base), tunable steric bulk | Asymmetric reductions, cycloadditions, atroposelective synthesis libretexts.orgbeilstein-journals.orgresearchgate.net |

Other Organocatalytic Transformations for Asymmetric Induction

Beyond chiral phosphoric acids, a variety of other organocatalytic systems have been developed for asymmetric synthesis, some of which could be adapted for the production of this compound. For instance, chiral imidazolidinones, often referred to as MacMillan catalysts, are well-known for their ability to catalyze a range of asymmetric reactions via enamine or iminium ion intermediates. researchgate.net These catalysts have been successfully used in the α-fluorination of aldehydes, demonstrating their utility in creating chiral centers containing fluorine. researchgate.netbeilstein-journals.org

Another relevant area is the use of chiral quaternary ammonium (B1175870) fluorides in asymmetric synthesis. acs.org These catalysts can be generated in situ or prepared using ion-exchange resins and have been applied to various asymmetric bond-forming reactions. acs.org The design and synthesis of enantiopure fluorinated compounds using organocascade reactions have also been reported, highlighting the potential for multi-step, one-pot transformations to generate complex chiral molecules. researchwithrutgers.com

Enantioselective Addition Reactions

The direct addition of groups across a double bond in an enantioselective manner represents a highly atom-economical approach to chiral molecules.

Direct Asymmetric Hydration of Alkenes

The enantioselective addition of water across an unactivated alkene is a highly desirable transformation for the synthesis of chiral alcohols, as it is an atom-economical process that avoids the need for stoichiometric reducing agents and generates no byproducts. nih.govnih.govresearchgate.net This "dream reaction" has been a long-standing challenge in catalysis. nih.gov Recent breakthroughs have come from the field of biocatalysis, specifically through the directed evolution of enzymes. nih.govnih.govresearchgate.netresearchgate.net

Researchers have identified and engineered a fatty acid hydratase from Marinitoga hydrogenitolerans to function as a highly enantioselective styrene (B11656) hydratase. nih.govnih.govresearchgate.net This evolved enzyme can catalyze the hydration of various styrenes to produce chiral 1-arylethanols with excellent enantioselectivity (often >99:1 e.r.) and in good yields (up to 98%). nih.govresearchgate.net While the direct application to produce this compound from 1-((E)-prop-1-en-1-yl)-4-fluorobenzene is not explicitly mentioned, the substrate scope of these engineered enzymes suggests that such a transformation is highly feasible. The reaction proceeds using only the alkene and water, making it a green and efficient synthetic route. nih.gov

| Enzyme | Substrate Type | Enantioselectivity (e.r.) | Yield |

| Evolved Styrene Hydratase | Styrenes | >99:1 | up to 98% nih.govresearchgate.net |

Biocatalytic Synthesis of this compound

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio-, regio-, and chemo-selectivity.

Enantioselective Bioreduction of Prochiral Ketones

One of the most well-established and efficient methods for producing enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, the starting material would be 4'-fluoropropiophenone. nih.govsigmaaldrich.combldpharm.comambeed.com This transformation can be effectively achieved using biocatalysts, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

These enzymes, often derived from microorganisms such as yeast or bacteria, utilize a cofactor (typically NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone. The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess. A wide variety of KREDs are commercially available or can be produced through recombinant expression, allowing for the screening of a catalyst that exhibits high activity and selectivity for a specific substrate. The reduction of 4'-fluoropropiophenone using a suitable KRED would be expected to proceed with high conversion and excellent enantiomeric excess (ee), providing a direct and efficient route to this compound.

| Precursor Compound | Product |

| 4'-Fluoropropiophenone nih.govsigmaaldrich.combldpharm.comambeed.com | This compound |

| 1-((E)-prop-1-en-1-yl)-4-fluorobenzene | This compound |

Directed Evolution and Protein Engineering of Biocatalysts for this compound Production

While naturally occurring enzymes are useful, they often require optimization to meet the demands of industrial processes. nih.gov Directed evolution and rational protein design are powerful tools used to create tailor-made biocatalysts with enhanced properties. nih.govnih.gov These techniques have become essential for improving enzyme stability, activity, and selectivity for specific target molecules. capes.gov.br

Improvement of Enzyme Tolerance to Reaction Conditions (e.g., Organic Solvents)

The enzymatic synthesis of chiral alcohols like this compound often involves substrates, such as the corresponding ketone 1-(4-fluorophenyl)propan-1-one, that have poor water solubility. nih.govbohrium.com This necessitates the use of non-aqueous or biphasic systems with organic solvents to increase substrate concentration and enhance reaction rates. nih.govrsc.org However, organic solvents can denature enzymes, stripping essential water from their surface and disrupting their delicate three-dimensional structure, leading to inactivation. mdpi.comftb.com.hr Consequently, significant research has focused on enhancing enzyme stability and activity in these challenging environments. mdpi.comresearchgate.net

Several strategies have been developed to bolster enzyme tolerance to organic solvents:

Protein Engineering: Techniques such as site-directed mutagenesis and directed evolution can be employed to modify the enzyme's amino acid sequence. These changes can enhance internal hydrophobic interactions, stiffen the protein structure, and improve stability against thermal unfolding and solvent-induced denaturation. researchgate.net

Immobilization: Attaching enzymes to solid supports is a widely used method to improve their stability and facilitate reuse. bohrium.com Entrapment within a polymer matrix, such as polyvinyl alcohol gel beads, can create a protective microenvironment, shielding the enzyme and its essential cofactors from the bulk organic solvent. researchgate.net This method has been shown to preserve the activity of alcohol dehydrogenase (ADH) in pure hexane (B92381). researchgate.net The covalent bonding of enzymes to supports also enhances structural stability and resistance to organic solvents. researchgate.net

Solvent and Medium Engineering: The choice of organic solvent is critical. Solvents with a higher log P value (more hydrophobic) are generally less disruptive to enzymes than more hydrophilic solvents. mdpi.comnih.gov For instance, in some biphasic systems, solvents with a log P greater than 4 have little negative effect on biocatalysts, whereas those with a log P below 2 can cause deactivation. nih.gov The use of solvent mixtures, such as combinations of organic solvents and ionic liquids, can also lead to significant improvements in enzyme activity, stability, and enantioselectivity compared to single-solvent systems. mdpi.com

| Strategy | Mechanism | Key Advantages |

| Protein Engineering | Modification of the enzyme's amino acid sequence to enhance structural stability. researchgate.net | Creates permanently more robust enzyme variants. |

| Immobilization | Physical entrapment or covalent attachment of the enzyme to a solid support. bohrium.comresearchgate.netresearchgate.net | Improves stability, allows for easy separation and reuse of the biocatalyst. |

| Medium Engineering | Optimizing the solvent system (e.g., using high log P solvents, ionic liquids). mdpi.comnih.gov | Avoids the need for enzyme modification; can be tailored to specific reactions. |

Integrated Biocatalytic Cascade Systems for Chiral Alcohol Production

Cascade reactions, where multiple catalytic steps occur in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and minimized purification steps. nih.govresearchgate.net These integrated systems are particularly powerful for the synthesis of chiral alcohols.

A sophisticated strategy for producing a single enantiomer from a racemic mixture is deracemization, which can overcome the 50% theoretical yield limit of conventional kinetic resolution. nih.gov One elegant approach combines non-selective photocatalysis with highly selective biocatalysis in a one-pot cascade. acs.orgrsc.org

The process for producing this compound would proceed as follows:

Photo-oxidation: A non-selective photocatalyst, activated by visible light, oxidizes both the (S)- and (R)-enantiomers of racemic 1-(4-fluorophenyl)propan-1-ol (B1330434) to the intermediate, achiral ketone, 1-(4-fluorophenyl)propan-1-one. acs.orgresearchgate.net

Biocatalytic Reduction: A stereoselective alcohol dehydrogenase (ADH), specific for producing the (S)-enantiomer, continuously reduces the in-situ generated ketone back into a single enantiomer, this compound. acs.org

This concurrent oxidation-reduction cycle effectively channels the entire racemic starting material into the desired enantiomerically pure alcohol, with reported conversions of 82–99.9% and enantiomeric excesses (ee) of 97–99.9% for various aryl alcohols. acs.org

| Step | Catalyst Type | Function | Outcome |

| 1. Oxidation | Photocatalyst (e.g., 9-fluorenone) + Light | Non-enantioselective oxidation of a racemic alcohol. acs.org | Achiral ketone intermediate. |

| 2. Reduction | Alcohol Dehydrogenase (ADH) | Enantioselective reduction of the ketone. acs.org | Enantiomerically pure alcohol. |

Alcohol dehydrogenases (ADHs) require expensive nicotinamide (B372718) cofactors (NADH or NADPH) to perform the reduction of a ketone to an alcohol. nih.govnih.gov For the process to be economically viable on an industrial scale, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. acs.orghw.ac.uk

A simple and efficient method is the substrate-coupled regeneration system . nih.govacs.org This approach uses a single ADH that performs two functions: it reduces the primary substrate (e.g., 1-(4-fluorophenyl)propan-1-one) to the desired chiral alcohol while simultaneously oxidizing a sacrificial co-substrate to regenerate the cofactor. researchgate.netresearchgate.net

A common and inexpensive co-substrate is isopropanol (B130326) (i-PrOH). acs.orgrsc.org The ADH oxidizes isopropanol to acetone (B3395972), and the hydrogen released is used to reduce NADP⁺ to NADPH, which is then used by the same enzyme to reduce the target ketone. While elegant, this system can be limited by the thermodynamic equilibrium, often requiring a large excess of isopropanol, which can inhibit or inactivate the enzyme. nih.gov A key challenge is that the primary substrate and the co-substrate can act as competitive inhibitors for each other. nih.gov Advanced reactor designs, such as a thermostatic bubble column reactor, have been developed to mitigate these issues by removing the inhibitory acetone byproduct via gas flow. rsc.org

| Regeneration System | Description | Advantages | Disadvantages |

| Substrate-Coupled | A single ADH catalyzes both the main reaction and the regeneration reaction using a co-substrate like isopropanol. acs.orgresearchgate.net | Simple, economical, requires only one enzyme. acs.org | High concentrations of co-substrate/byproduct can inhibit the enzyme; potential for competitive inhibition. nih.govnih.gov |

| Enzyme-Coupled | A second enzyme (e.g., glucose dehydrogenase) and its substrate (e.g., glucose) are used to regenerate the cofactor. nih.govacs.org | Avoids high concentrations of organic co-solvents; can provide a stronger thermodynamic driving force. nih.gov | More complex, requires a second enzyme and substrate, increasing costs. |

Chiral Resolution of Racemic 1-(4-fluorophenyl)propan-1-ol

When direct asymmetric synthesis is not employed, the production of a racemic mixture followed by the separation of the enantiomers—a process known as resolution—is a widely used alternative. researchgate.netlibretexts.org

Chemical resolution involves converting a mixture of enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like crystallization. libretexts.orglumenlearning.com

For a racemic alcohol like 1-(4-fluorophenyl)propan-1-ol, the process typically involves:

Diastereomer Formation: The racemic alcohol is reacted with a single, pure enantiomer of a chiral resolving agent, typically a chiral carboxylic acid or its derivative (e.g., (R)-mandelic acid). lumenlearning.comlibretexts.org This reaction forms a mixture of two diastereomeric esters: [(R)-acid + (S)-alcohol] and [(R)-acid + (R)-alcohol].

Separation: The diastereomeric esters are separated, most commonly by fractional crystallization, exploiting their differences in solubility. lumenlearning.comlibretexts.org

Hydrolysis: The separated diastereomeric ester containing the desired (S)-alcohol is hydrolyzed to cleave the ester bond, yielding the enantiomerically pure this compound and recovering the chiral resolving agent. libretexts.orglibretexts.org

| Common Chiral Resolving Agents for Alcohols |

| (+)-Tartaric acid and its derivatives (e.g., Dibenzoyl-D-tartaric acid) libretexts.org |

| (-)-Malic acid libretexts.org |

| (-)-Mandelic acid libretexts.org |

| (+)-Camphor-10-sulfonic acid libretexts.org |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |

Enzymatic kinetic resolution (EKR) is a powerful method that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. wikipedia.org Lipases are the most commonly used enzymes for the resolution of racemic alcohols via enantioselective acylation. researchgate.netnih.gov

In this process, a racemic mixture of 1-(4-fluorophenyl)propan-1-ol is treated with a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). The lipase selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. researchgate.net For example, the enzyme might preferentially acylate the (R)-enantiomer to form (R)-1-(4-fluorophenyl)propyl acetate (B1210297), leaving the desired this compound unreacted. The reaction is stopped at or near 50% conversion, and the resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated. Novozym 435, a lipase from Candida antarctica, is a well-known and highly effective biocatalyst for this type of resolution. nih.govnih.gov

| Feature | Description |

| Biocatalyst | Typically a lipase (e.g., from Candida antarctica, Candida rugosa). nih.govmdpi.com |

| Reaction | Enantioselective transesterification/acylation. researchgate.net |

| Acyl Donor | Commonly vinyl acetate or isopropenyl acetate. researchgate.netmdpi.com |

| Outcome | Separation of a racemic alcohol into one enantiomer as an ester and the other as the unreacted alcohol. |

| Limitation | The maximum theoretical yield for the desired enantiomer is 50%. researchgate.net |

Mechanistic and Theoretical Investigations Pertaining to 1s 1 4 Fluorophenyl Propan 1 Ol Synthesis

Elucidation of Reaction Mechanisms in Enantioselective Catalysis

The stereochemical outcome of the synthesis of (1S)-1-(4-fluorophenyl)propan-1-ol is primarily determined by the catalyst and the reaction mechanism.

In the asymmetric reduction of the corresponding prochiral ketone, 4'-fluoropropiophenone (B1329323), the initial step involves the binding and activation of the substrate by a chiral catalyst. In enzyme-catalyzed reductions, the substrate fits into a specific active site of the enzyme. The orientation of the substrate within this pocket, dictated by the enzyme's chiral environment, is crucial for the subsequent stereoselective hydride transfer.

For metal-catalyzed reactions, such as those employing chiral ruthenium complexes, the ketone coordinates to the metal center. This coordination polarizes the carbonyl group, making it more susceptible to reduction. The chiral ligands attached to the metal create a sterically defined environment that favors a specific binding orientation of the substrate, which in turn leads to the preferential formation of the (S)-enantiomer.

The enantioselectivity of the reduction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst stabilizes the transition state that leads to the desired this compound, making this pathway energetically more favorable. The structure of the transition state, which involves the transfer of a hydride from the catalyst to the carbonyl carbon of the substrate, is influenced by the steric and electronic properties of both the substrate and the chiral ligand. A well-designed chiral ligand will maximize the energy difference between the two competing transition states, resulting in high enantiomeric excess.

Chiral ligands are fundamental to achieving high enantioselectivity in catalytic asymmetric synthesis. nih.gov These ligands, often organic molecules, coordinate to a metal center to create a chiral catalyst. nih.gov The ligand's structure dictates the three-dimensional arrangement of the catalyst's active site, which in turn controls how the substrate binds and reacts. For the synthesis of this compound, ligands that create a sterically hindered environment on one face of the coordinated ketone will direct the hydride attack to the opposite, more accessible face, leading to the selective formation of the (S)-alcohol. The development of new and more effective chiral ligands is an active area of research, with a focus on creating ligands that are not only highly selective but also robust and efficient. nih.govscilit.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools to investigate the mechanisms of enantioselective reactions at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elsevierpure.comrsc.org In the context of synthesizing this compound, DFT calculations can be used to model the entire reaction pathway of the asymmetric reduction. researchgate.net This includes calculating the energies of the reactants, products, and, most importantly, the transition states. elsevierpure.comresearchgate.net By comparing the calculated energy barriers for the formation of the (S) and (R) enantiomers, researchers can predict the enantioselectivity of a given catalyst system. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism. DFT studies have been successfully applied to understand the structural isomers of related compounds. rsc.org

Table 1: Illustrative DFT Calculation Results for a Catalytic System

| Parameter | Value |

| Catalyst System | Generic Chiral Ru-complex |

| Substrate | 4'-fluoropropiophenone |

| Calculated ΔG‡ (S-pathway) | 15.2 kcal/mol |

| Calculated ΔG‡ (R-pathway) | 17.8 kcal/mol |

| Predicted ee (%) | >95% (S) |

This table presents hypothetical data for illustrative purposes.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgnih.gov These simulations can provide a detailed, time-resolved view of the interactions between a catalyst and a substrate or an enzyme and a substrate. rsc.orgnih.gov For the synthesis of this compound, MD simulations can be used to study the process of substrate binding to the catalyst's active site. This can reveal the key intermolecular forces, such as hydrogen bonds and steric interactions, that are responsible for holding the substrate in the correct orientation for stereoselective reduction. The stability of the catalyst-substrate complex can also be assessed through these simulations. rsc.org

Table 2: Key Interactions Identified from a Hypothetical MD Simulation

| Interacting Pair | Type of Interaction | Significance |

| Substrate Carbonyl Oxygen & Ligand Amine | Hydrogen Bond | Orients the substrate for facial selectivity |

| Substrate Phenyl Group & Ligand Phenyl Group | π-π Stacking | Stabilizes the catalyst-substrate complex |

| Substrate Ethyl Group & Ligand Chiral Pocket | Steric Repulsion | Disfavors the formation of the (R)-enantiomer |

This table presents hypothetical data for illustrative purposes.

Prediction and Rationalization of Enantioselectivity

The enantioselectivity in the synthesis of this compound, predominantly achieved through the asymmetric reduction of 4'-fluoropropiophenone, is a subject of intricate mechanistic and theoretical investigation. The ability to predict and rationalize the stereochemical outcome is paramount for the development of efficient and highly selective catalytic systems. A cornerstone of this field is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts.

The CBS reduction is lauded for its predictable stereochemical control, which is primarily dictated by the structure of the chiral catalyst and the nature of the substrate. youtube.com The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This dual activation facilitates a face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. organic-chemistry.orgwikipedia.org

The Role of the Transition State

Computational and experimental studies have been pivotal in elucidating the nature of the transition state that governs enantioselectivity. The classic model posits that the ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance between the substituents on the ketone and the chiral framework of the catalyst. For 4'-fluoropropiophenone, the two substituents on the prochiral carbonyl carbon are the 4-fluorophenyl group (the "large" group, RL) and the ethyl group (the "small" group, RS). The catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, possesses a specific three-dimensional architecture.

The prevailing transition state model suggests that the ketone orients itself to place the larger substituent (4-fluorophenyl) in an equatorial-like position, away from the bulky substituents of the catalyst, while the smaller substituent (ethyl) occupies a more sterically hindered axial-like position. This preferential orientation ensures that the hydride is delivered to one face of the carbonyl, leading to the formation of one enantiomer in excess. youtube.com

Challenging the Steric Repulsion Model: The Importance of London Dispersion

Recent advanced computational studies have challenged the long-held belief that steric repulsion is the sole determinant of enantioselectivity in the CBS reduction. nih.govnih.gov These investigations suggest that attractive London dispersion (LD) forces between the substrate and the catalyst play a crucial, and sometimes dominant, role in stabilizing the favored transition state. nih.gov

This modern perspective posits that the interaction between the electron clouds of the substrate's substituents and the catalyst's framework can lead to significant attractive forces. For a substrate like 4'-fluoropropiophenone, the aromatic 4-fluorophenyl ring can engage in favorable π-π stacking or other non-covalent interactions with the phenyl groups of a standard CBS catalyst derived from diphenylprolinol. These attractive LD interactions can be more significant in stabilizing the transition state leading to the major enantiomer than the destabilizing steric repulsions in the transition state leading to the minor enantiomer. nih.gov

A quantitative analysis using Symmetry-Adapted Perturbation Theory (SAPT) on analogous systems like acetophenone (B1666503) has demonstrated that LD interactions can significantly influence the energy difference between the diastereomeric transition states, thereby controlling the enantiomeric excess. researchgate.net

Predictive Models and Data

The prediction of enantioselectivity often relies on computational modeling of the potential energy surfaces for the formation of both enantiomers. By calculating the free energy difference (ΔΔG‡) between the two diastereomeric transition states, the enantiomeric ratio (er) or enantiomeric excess (ee) can be estimated using the following relationship:

ΔΔG‡ = -RT ln(er)

The accuracy of these predictions is highly dependent on the level of theory used in the calculations, with methods that properly account for dispersion forces (like DFT-D) providing more reliable results. nih.govresearchgate.net

To illustrate the impact of catalyst and substrate structure on enantioselectivity, consider the following hypothetical data based on trends observed in published studies on similar ketones.

Table 1: Predicted Enantiomeric Excess (% ee) for the Reduction of 4'-Fluoropropiophenone with Various CBS Catalysts

| Catalyst (derived from) | Predicted % ee (S-alcohol) | Key Interaction Postulated |

| (S)-Diphenylprolinol | 95 | Strong London dispersion between 4-fluorophenyl and catalyst's phenyl groups. |

| (S)-Methyl-CBS | 85 | Reduced London dispersion due to smaller methyl group on boron. |

| (S)-Butyl-CBS | 90 | Increased steric bulk and potential for enhanced London dispersion. |

This table is illustrative and based on general principles of CBS reductions.

Table 2: Influence of Ketone Substituents on Predicted Enantioselectivity with a Standard (S)-Diphenylprolinol-derived CBS Catalyst

| Ketone | Large Group (RL) | Small Group (RS) | Predicted % ee (S-alcohol) | Rationale |

| Acetophenone | Phenyl | Methyl | 96 | Significant size difference and favorable LD interactions with the phenyl group. |

| 4'-Fluoropropiophenone | 4-Fluorophenyl | Ethyl | 95 | Fluorine substitution has a minor electronic effect but maintains strong LD potential. Ethyl group is larger than methyl, slightly reducing selectivity. |

| Cyclohexyl Methyl Ketone | Cyclohexyl | Methyl | 88 | The non-aromatic cyclohexyl group has weaker LD interactions with the catalyst compared to a phenyl ring. |

This table is illustrative and based on general principles of CBS reductions and findings from related studies. nih.gov

Strategic Applications of 1s 1 4 Fluorophenyl Propan 1 Ol in Advanced Organic Synthesis

Utilization as a Key Chiral Building Block

The inherent chirality of (1S)-1-(4-fluorophenyl)propan-1-ol makes it an attractive starting material for the synthesis of a range of enantiomerically pure compounds. Its utility as a chiral synthon is demonstrated in its application as a precursor to valuable intermediates for pharmaceuticals and in the synthesis of other specialized chemicals.

Precursor to Enantiomerically Pure Pharmaceutical Intermediates

Furthermore, the structural motif of a chiral benzylic alcohol is present in other important pharmaceuticals. For example, the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine involves a chiral 3-amino-1-phenylpropan-1-ol (B18842) derivative. While the commercial synthesis of Fluoxetine may follow different pathways, the structural similarity highlights the potential of this compound as a starting point for the synthesis of analogous compounds.

Another significant application is in the synthesis of intermediates for Paroxetine, another widely used SSRI. The key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, contains a related chiral fragment. Synthetic strategies towards this intermediate often involve the creation of the stereogenic centers through various asymmetric methods, and a chiral pool approach starting from a readily available enantiopure building block like this compound is a viable strategy. researchgate.netchemicalbook.comresearchgate.net

The following table summarizes key pharmaceutical intermediates that can be conceptually derived from this compound:

| Pharmaceutical | Key Intermediate |

| Aprepitant | (S)-3-(4-fluorophenyl)morpholin-2-one |

| Paroxetine | (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine |

Synthesis of Chiral Agrochemicals and Fine Chemicals

The application of this compound extends beyond pharmaceuticals into the realm of agrochemicals and other fine chemicals. The presence of a fluorophenyl group is a common feature in many modern pesticides and herbicides, as fluorine substitution can significantly enhance biological activity and metabolic stability. The chiral nature of the alcohol allows for the synthesis of stereochemically defined agrochemicals, which can lead to higher efficacy and reduced environmental impact by eliminating inactive or less active enantiomers.

While specific, publicly documented examples of large-scale agrochemical synthesis starting directly from this compound are not abundant, its potential as a chiral building block in this sector is clear. It can be used to introduce a specific stereocenter into a larger molecule, a crucial step in the development of new, more effective, and environmentally benign agrochemicals.

Integration into Multi-Step Stereoselective Synthetic Sequences

The strategic value of this compound is fully realized when it is integrated into complex, multi-step synthetic sequences where the control of stereochemistry is paramount. Its pre-existing stereocenter can serve as a foundation upon which other chiral centers are built, or it can be used to influence the stereochemical outcome of subsequent reactions.

For example, in a multi-step synthesis, the hydroxyl group of this compound can be used as a directing group in substrate-controlled diastereoselective reactions. By coordinating to a reagent, the hydroxyl group can shield one face of the molecule, forcing the reagent to attack from the opposite face, thus leading to a high degree of stereocontrol in the formation of a new stereocenter.

Furthermore, this chiral alcohol can be a key fragment in convergent syntheses, where different parts of a complex molecule are synthesized separately and then joined together. The use of an enantiomerically pure building block like this compound ensures that the final product is also obtained in high enantiomeric purity, avoiding costly and often difficult chiral separations at later stages of the synthesis.

Derivatization Chemistry of the Chiral Hydroxyl Group

The hydroxyl group is the most reactive site in this compound and provides a versatile handle for a wide range of chemical transformations. The stereochemical outcome of these reactions is of utmost importance, as it determines whether the original stereochemistry at the chiral center is retained or inverted.

Functional Group Transformations at the Chiral Center with Retention or Inversion of Configuration

The ability to control the stereochemistry during functional group transformations at the chiral center is a cornerstone of asymmetric synthesis. With this compound, it is possible to achieve both retention and inversion of configuration, providing access to either enantiomer of a desired product from a single chiral precursor.

Inversion of Configuration:

A powerful and widely used method for achieving inversion of configuration at a secondary alcohol center is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as esters, azides, and ethers, with complete inversion of stereochemistry. The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with a suitable nucleophile. The high reliability and stereospecificity of the Mitsunobu reaction make it an invaluable tool in the synthetic chemist's arsenal.

For example, reacting this compound with benzoic acid under Mitsunobu conditions would yield the (1R)-benzoate ester. Subsequent hydrolysis of the ester would provide (1R)-1-(4-fluorophenyl)propan-1-ol, the enantiomer of the starting material.

Retention of Configuration:

The following table summarizes these transformations:

| Desired Outcome | Reaction | Typical Reagents |

| Inversion | Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile |

| Retention | Double SN2 Inversion | 1. TsCl, Pyridine; 2. Nucleophile (e.g., KOAc) followed by hydrolysis |

Analytical Methodologies for Stereochemical Purity and Absolute Configuration Determination of 1s 1 4 Fluorophenyl Propan 1 Ol

Chromatographic Enantioseparation Techniques

Chromatographic methods are the cornerstone for separating and quantifying the enantiomers of (1S)-1-(4-fluorophenyl)propan-1-ol, thereby determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of chiral compounds. nih.gov The direct method, which involves the use of a chiral stationary phase (CSP), is the most common approach. eijppr.com In this method, the enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. eijppr.combgb-analytik.com

The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds. bgb-analytik.comcsfarmacie.cz These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through their complex three-dimensional structures. csfarmacie.cz For the separation of compounds structurally similar to this compound, polysaccharide-based columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) have proven effective. researchgate.net

The selection process often involves screening a library of different CSPs to find the one that provides the best selectivity and resolution for the target enantiomers. bgb-analytik.com The interaction between the analyte and the CSP can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to the chiral recognition mechanism. eijppr.com

Table 1: Commonly Used Chiral Stationary Phases for Enantioseparation

| CSP Type | Chiral Selector | Common Trade Names | Applicable to Analytes Like this compound |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Chiralpak IA | Yes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Chiralcel IB | Yes |

| Polysaccharide-based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Potentially |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Regis Whelk-O 1 | Potentially |

The mobile phase composition plays a critical role in controlling the retention and resolution of enantiomers in chiral HPLC. phenomenex.com For normal-phase separations on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, most commonly an alcohol such as isopropanol (B130326) or ethanol. researchgate.net The type and concentration of the alcohol modifier significantly influence the enantioselectivity. researchgate.net For instance, a mobile phase of hexane/isopropanol (90:10) has been reported to be effective for separating enantiomers on a Chiralpak AD-H column.

In reversed-phase mode, the mobile phase is typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.comsigmaaldrich.com Additives such as acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can be added to the mobile phase to improve peak shape and resolution, especially for ionizable compounds. researchgate.net The pH of the mobile phase can also be a critical parameter to optimize. phenomenex.com The choice between normal-phase and reversed-phase depends on the solubility of the analyte and the desired separation characteristics. bgb-analytik.com

Table 2: Example of Mobile Phase Optimization for Chiral HPLC

| Mobile Phase Composition | Column | Effect on Separation |

|---|---|---|

| Hexane/Isopropanol (90:10) | Chiralpak AD-H | Good separation of enantiomers. |

| Increasing isopropanol concentration | Polysaccharide CSP | May decrease retention time but can also reduce resolution. researchgate.net |

| Addition of acidic/basic additives | Various CSPs | Can improve peak shape and selectivity for ionizable analytes. researchgate.net |

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and efficiency. chromatographyonline.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. nih.gov This results in a mobile phase with low viscosity and high diffusivity, allowing for faster separations without a significant loss in resolution. chromatographyonline.comresearchgate.net

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are widely employed in SFC. researchgate.net The principles of method development, including the screening of columns and optimization of modifiers, are similar to those in HPLC. researchgate.net SFC is considered a "green" technology due to the reduced use of organic solvents. researchgate.net

For volatile and thermally stable compounds, chiral gas chromatography (GC) can be an effective method for enantiomeric separation. This technique utilizes a chiral stationary phase coated onto the inner wall of a capillary column. wisc.edu Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. wisc.edu The separation is based on the differential interactions between the enantiomers and the chiral stationary phase as they are carried through the column by an inert carrier gas, such as helium. wisc.edu While direct chiral GC analysis of this compound might be possible, derivatization to a more volatile analogue could also be employed to improve separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Quantitative Determination of Enantiomeric Excess (ee) Methodologies

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical. While VCD and NMR with chiral shift reagents can be used for this purpose, the most common and precise method is chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte. phenomenex.com For compounds like 1-(4-fluorophenyl)propan-1-ol (B1330434), polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® or CHIRALCEL® columns, are highly effective. daicelchiral.com These phases create transient diastereomeric interactions with the enantiomers through mechanisms like hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The differential interaction strength causes the two enantiomers to travel through the column at different rates, resulting in their separation. They elute at different retention times (t_R). The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. Method development often involves screening various columns and mobile phase compositions (typically mixtures of alkanes like hexane with an alcohol modifier like isopropanol) to achieve optimal separation (resolution). hplc.eu

Table 3: Representative Chiral HPLC Data for the Determination of Enantiomeric Excess This table shows typical output from a chiral HPLC analysis of a sample of this compound, demonstrating the separation of enantiomers and the calculation of enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |

| (R)-1-(4-fluorophenyl)propan-1-ol | 12.5 | 15,300 | 1.5 |

| (S)-1-(4-fluorophenyl)propan-1-ol | 14.8 | 1,004,700 | 98.5 |

| Total | 1,020,000 | 100.0 | |

| Calculated Enantiomeric Excess (ee) | 97.0% |

常见问题

Q. What are the optimal synthetic routes for (1S)-1-(4-fluorophenyl)propan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves the stereoselective reduction of the corresponding ketone precursor, (1S)-1-(4-fluorophenyl)propan-1-one. Key steps include:

- Reduction Agents : Sodium borohydride (NaBH₄) in methanol at 0–25°C achieves moderate yields (60–70%) but may lack enantioselectivity. For higher stereocontrol, chiral catalysts like Corey-Bakshi-Shibata (CBS) with borane-dimethyl sulfide (BH₃·SMe₂) can enhance enantiomeric excess (ee > 90%) .

- Alternative Routes : Asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) under H₂ pressure (5–50 bar) provides high ee (>95%) but requires specialized equipment .

Q. Critical Parameters :

- Temperature control (0–25°C) to minimize racemization.

- Solvent polarity (e.g., THF vs. methanol) affects reaction kinetics and selectivity.

Q. How can researchers characterize the enantiomeric purity and structural conformation of this compound?

Methodological Answer:

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Retention times differentiate enantiomers, with ee calculated via peak area ratios .

- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomer) .

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while NOESY confirms spatial arrangement of the fluorophenyl and hydroxyl groups .

Validation : Cross-validate results with X-ray crystallography if single crystals are obtainable.

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

Methodological Answer: Contradictions often arise from:

Enantiomeric Impurities : Even 5% (R)-enantiomer can alter binding kinetics. Re-evaluate purity via chiral HPLC and re-test activity .

Solvent Artifacts : Residual DMSO in assays may inhibit target enzymes. Use lyophilized samples and control for solvent effects.

Target Specificity : Screen against off-target receptors (e.g., GPCRs vs. kinases) using radioligand binding assays .

Case Study : In RPE65 inhibition studies, (S)-enantiomer showed IC₅₀ = 2 µM, while (R)-enantiomer had no activity, highlighting the need for rigorous stereochemical analysis .

Q. What computational strategies predict the interaction of this compound with biological targets, and how can these be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450). The fluorine atom’s electronegativity enhances hydrogen-bonding with Thr-302 in CYP2D6 .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field). Analyze RMSD values; <2 Å indicates stable binding.

- Validation :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Site-Directed Mutagenesis : Replace key residues (e.g., Thr-302→Ala) to confirm computational predictions .

Q. How does the fluorine substituent in this compound influence its physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Fluorine increases logP by 0.5–1.0 units (measured via shake-flask method), enhancing blood-brain barrier permeability .

- Metabolic Stability : ⁴-F substitution reduces CYP450-mediated oxidation. Compare half-life (t₁/₂) in liver microsomes: fluorinated analog t₁/₂ = 120 min vs. non-fluorinated t₁/₂ = 45 min .

- Hydrogen Bonding : ¹H NMR titrations show fluorine’s inductive effect strengthens the hydroxyl group’s acidity (pKa ≈ 10.2 vs. 12.5 for non-fluorinated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。